
Cardamonin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Mechanism of Action
Cardamonin exhibits potent anti-cancer effects through multiple mechanisms. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, a study demonstrated that this compound induces G2/M phase arrest and apoptosis in nasopharyngeal carcinoma (NPC) cells by accumulating reactive oxygen species (ROS) and inhibiting the NF-κB pathway . Additionally, it has been effective against several types of cancers, including lung cancer, multiple myeloma, and colorectal carcinoma .
Case Studies
- Nasopharyngeal Carcinoma : In vivo studies revealed that this compound significantly inhibited tumor growth in nude mice without causing adverse side effects, achieving a tumor growth inhibition ratio comparable to cisplatin .
- Breast Cancer : this compound has been shown to reduce chemotherapy-enriched breast cancer stem-like cells, enhancing the efficacy of chemotherapy agents like doxorubicin .
Anti-Diabetic Effects
Recent studies have highlighted the potential of this compound as an anti-diabetic agent. It has been shown to inhibit carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which are crucial in glucose metabolism . This inhibition can lead to reduced postprandial blood glucose levels.
Research Findings
- A systematic review indicated that chalcones, including this compound, exhibit significant anti-diabetic properties by modulating metabolic pathways and improving insulin sensitivity .
Anti-Inflammatory Activity
This compound also possesses anti-inflammatory properties that contribute to its therapeutic potential. It has been reported to inhibit inflammatory mediators and signaling pathways involved in chronic inflammation.
Mechanisms
Wirkmechanismus
Target of Action
Cardamonin’s primary targets include the mammalian target of rapamycin (mTOR) signaling pathway , which plays a crucial role in autophagy (the removal of damaged cells), inhibiting proliferation, and regulating cell metabolism . It also targets the Wnt/β-catenin and NF-κB pathways .
Mode of Action
This compound interacts with its targets, leading to various changes. For instance, it inhibits the Wnt/β-catenin and NF-κB pathways . It can upregulate pro-apoptotic proteins such as Bcl-2 associated X protein (Bax) and caspase-3, and downregulate anti-apoptotic molecules such as B-cell lymphoma 2 (Bcl-2), thus inducing apoptosis in various cell lines .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the N-methyl-d-aspartate (NMDA) and non-NMDA glutamate receptors, PKC activity, l-arginine/NO/cGMP (cyclic guanosine monophosphate) pathway, and ATP-sensitive K+ channel . It also disrupts the formation of the β-catenin/TCF4 complex, leading to TCF4-mediated transcriptional activation .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound need further study . In vitro and in vivo studies have proven the low bioavailability and bioaccessibility of this compound .
Result of Action
This compound suppresses cancer cell growth by inducing G2/M phase arrest and apoptosis through targeted inhibition of NF-κB and mTOR pathways . It also inhibits cell proliferation and invasion ability, blocks the transition of G0/G1 phase to S phase, and increases the apoptotic rate of certain cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of iron overload can affect the therapeutic effects of this compound
Biochemische Analyse
Biochemical Properties
Cardamonin exerts a broad spectrum of biological activities against many diseases, including type 2-diabetes, neurodegenerative diseases, cancer, cardiovascular diseases, rheumatoid arthritis, anti-microbial, Sjogren’s syndrome, anti-inflammatory, inflammatory bowel disease, and others
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to inhibit mTOR, NF-κB, Akt, STAT3, Wnt/β-catenin, and COX-2, demonstrating anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are still needed.
Metabolic Pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dihydroxymethoxychalcone can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between appropriate methyl ketones and aldehydes in the presence of a base such as sodium hydroxide. This reaction typically occurs under solvent-free conditions using grinding techniques .
Industrial Production Methods: Industrial production of dihydroxymethoxychalcone often involves the extraction of chalcones from plant sources using solvents like ethanol, diethyl ether, methanol, and hexane. High-pressure extraction with supercritical carbon dioxide is also employed for efficient isolation .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dihydroxymethoxychalcon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können es in Dihydrochalcone umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid wird häufig als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Brom oder Chlor können für Halogenierungsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Chinone.
Reduktion: Dihydrochalcone.
Substitution: Halogenierte Chalcone.
Vergleich Mit ähnlichen Verbindungen
- Alpinetin chalcone
- Cardamomin
- Alpinetin
Comparison: Dihydroxymethoxychalcone is unique due to its specific substitution pattern on the aromatic rings, which contributes to its distinct biological activities. Compared to other chalcones, it has shown more potent anti-inflammatory and anticancer properties, making it a valuable compound for further research and development .
Biologische Aktivität
Cardamonin, a natural chalcone derived from the Alpinia species, has garnered significant attention in recent years due to its diverse biological activities, particularly its anti-inflammatory, anticancer, and metabolic regulatory effects. This article compiles findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Source
This compound (C15H14O4) is a flavonoid compound primarily found in the seeds of cardamom (Elettaria cardamomum) and other plants in the Zingiberaceae family. Its structure consists of a 1,3-diarylpropene skeleton, which is responsible for its biological properties.
This compound exerts its biological effects through several key molecular pathways:
-
Anti-inflammatory Activity :
- This compound inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by blocking the nuclear factor kappa B (NF-κB) signaling pathway. Studies show that it reduces the translocation of the p65 subunit of NF-κB into the nucleus, thereby decreasing inflammatory gene expression .
- It also inhibits cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial mediators in inflammation .
-
Anticancer Properties :
- This compound has demonstrated significant anticancer activity across various cell lines by inducing apoptosis through the modulation of the mTOR signaling pathway. It upregulates pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 .
- Notably, this compound has shown effectiveness against multiple myeloma and various carcinomas, including hepatocellular carcinoma (HepG2), lung carcinoma (A549), and cholangiocarcinoma (HuCCA-1) .
- Metabolic Effects :
Anti-inflammatory Effects
In an experimental colitis model, this compound significantly reduced colonic inflammation markers and improved histological scores. The treatment resulted in a notable decrease in NO production and inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory bowel diseases .
Anticancer Activity
A study on human multiple myeloma cell lines revealed that this compound effectively inhibited cell proliferation and induced apoptosis. The compound was found to enhance TRAIL-induced apoptosis, which is promising for selective cancer therapies .
Comparative Efficacy
The following table summarizes the efficacy of this compound compared to standard treatments in various biological assays:
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-10,17,19H,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSZJNUIVUBQMM-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)C=CC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029726 | |
Record name | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19309-14-9 | |
Record name | Cardamonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19309-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cardamomin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019309149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroxymethoxychalcone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14122 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARDAMONIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROXYMETHOXYCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8KP1OJ8JX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of cardamonin?
A1: this compound demonstrates multifaceted interactions with various cellular pathways. Research indicates that it inhibits the mammalian target of rapamycin complex 1 (mTORC1) [, , , , ], nuclear factor-κB (NF-κB) [, , , , , , ], and signal transducer and activator of transcription 3 (STAT3) [, , ] signaling pathways.
Q2: How does this compound affect cancer cell proliferation and survival?
A2: this compound exhibits anti-proliferative effects on several cancer cell lines. It induces cell cycle arrest, primarily at the G2/M phase [, ], and triggers apoptosis via both intrinsic and extrinsic pathways [, , ]. These effects are mediated by the modulation of various proteins involved in cell cycle regulation and apoptosis, such as cyclin D1, Bcl-2 family members, and caspases [, , ].
Q3: What is the role of oxidative stress in this compound's mechanism of action?
A3: this compound displays antioxidant properties in certain contexts but can also induce reactive oxygen species (ROS) production leading to apoptosis in cancer cells [, ]. This dual nature suggests a context-dependent mechanism, potentially involving the modulation of antioxidant enzymes and signaling pathways.
Q4: How does this compound modulate the immune response?
A4: Research indicates that this compound can both suppress and enhance immune responses depending on the context. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, ]. Conversely, this compound can also enhance immune responses in certain settings, such as increasing macrophage phagocytosis and improving survival rates in a mouse leukemia model [].
Q5: What is the significance of this compound’s interaction with the NLRP3 inflammasome?
A5: this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response [, ]. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as IL-1β, which are implicated in various inflammatory diseases.
Q6: What is the molecular formula and weight of this compound?
A6: this compound (2′,4′-dihydroxy-6′-methoxychalcone) has the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol.
Q7: How do structural modifications of this compound impact its activity?
A7: Studies indicate that the presence of the ketone and alkene groups is crucial for this compound's bioactivity []. Substituting the phenolic groups with more polar moieties can enhance its activity. Additionally, complexing this compound with metal ions, particularly copper (II), significantly increases its cytotoxic effects [, ].
Q8: What are the key findings from in vitro studies on this compound?
A8: In vitro studies demonstrate this compound’s ability to inhibit the proliferation, migration, and invasion of various cancer cell lines, including lung, breast, colon, and nasopharyngeal cancer cells [, , , , ]. These studies highlight this compound's potential as an anticancer agent.
Q9: What is the evidence for this compound's efficacy in animal models of disease?
A9: this compound has shown promising results in various animal models. It alleviated pressure overload-induced cardiac remodeling and dysfunction in mice [], exhibited anti-inflammatory effects in a mouse model of colitis [], and mitigated kidney injury in a rat model of renal ischemia-reperfusion injury [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.